6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
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Overview
Description
6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of bromine and chlorine substituents at the 6 and 7 positions, respectively. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine derivatives with suitable halogenating agents can lead to the formation of the desired imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of environmentally friendly reagents and solvents is crucial for sustainable industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit diverse biological activities and properties.
Scientific Research Applications
6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is utilized in the synthesis of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridine
- 7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
- 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one
Uniqueness
6-Bromo-7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to similar compounds .
Properties
Molecular Formula |
C6H3BrClN3O |
---|---|
Molecular Weight |
248.46 g/mol |
IUPAC Name |
6-bromo-7-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C6H3BrClN3O/c7-2-1-9-5-4(3(2)8)10-6(12)11-5/h1H,(H2,9,10,11,12) |
InChI Key |
QOIHCFGIWGLYSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C2C(=N1)NC(=O)N2)Cl)Br |
Origin of Product |
United States |
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